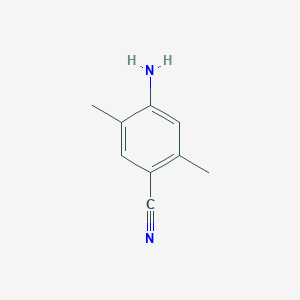

4-Amino-2,5-dimetilbenzonitrilo

Descripción general

Descripción

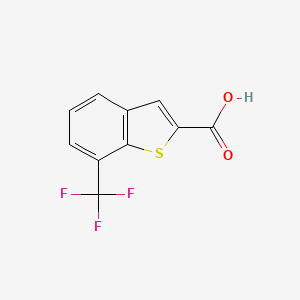

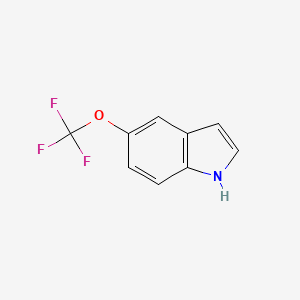

4-Amino-2,5-dimethylbenzonitrile is a compound that belongs to the family of benzonitriles with specific substituents that influence its chemical and physical properties. The presence of amino and methyl groups on the benzene ring affects the molecule's reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2,5-dimethylbenzonitrile can be achieved through various methods. For instance, a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst at room temperature . Another derivative, 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, was synthesized under microwave irradiation without a catalyst and solvent-free, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of 4-amino-2,5-dimethylbenzonitrile derivatives has been extensively studied. For example, the crystal structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen interactions within the unit cell . Similarly, the structure of 2-amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile was elucidated by single-crystal X-ray diffraction studies, showing N-H...O and N-H...N hydrogen bonds in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-2,5-dimethylbenzonitrile derivatives can be inferred from studies on similar compounds. For instance, the theoretical study of photoinduced singlet and triplet excited states of 4-dimethylaminobenzonitrile and its derivatives suggests that the presence of methyl groups and the amino twisting significantly modify the properties of their excited states, which can lead to various photochemical reactions . Additionally, the study of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed that the compound possesses nonlinear optical behavior, indicating potential reactivity in the presence of light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2,5-dimethylbenzonitrile derivatives are influenced by their molecular structure. Theoretical studies have provided insights into the electronic properties, vibrational wavenumbers, and thermodynamic properties of these compounds. For example, the spectral analysis of a novel derivative showed good correlation with experimental data, and the thermodynamic properties were calculated at different temperatures . The crystal structure analysis of another derivative revealed the stabilization of the packing between molecules by N-H...O and N-H...N type intermolecular hydrogen interactions . These studies highlight the importance of molecular geometry and intermolecular forces in determining the physical and chemical properties of these compounds.

Aplicaciones Científicas De Investigación

Síntesis Química

En la síntesis química, el 4-Amino-2,5-dimetilbenzonitrilo se utiliza como intermedio para la producción de derivados de benzonitrilo. Estos derivados son intermedios clave en la producción de colorantes, agroquímicos y otros productos químicos industriales .

Estudios Biológicos

El compuesto se utiliza ampliamente en estudios biológicos, particularmente en la investigación fotofísica. Puede sufrir transferencia de carga intramolecular, lo cual es significativo en el estudio de sistemas biológicos y el desarrollo de herramientas de diagnóstico .

Aplicaciones Industriales

Industrialmente, el This compound participa en la fabricación de colorantes, resinas y otros productos químicos especiales. Su versatilidad lo convierte en un activo valioso en varios procesos industriales .

Investigación Ambiental

Los científicos ambientales utilizan este compuesto para estudiar la degradación de materiales orgánicos y el impacto de los productos químicos industriales en los ecosistemas. Sus propiedades estructurales permiten a los investigadores rastrear su transformación y descomposición en muestras ambientales .

Química Analítica

En la química analítica, el This compound se utiliza como compuesto estándar o de referencia. Sus propiedades bien definidas ayudan a la calibración de instrumentos y la validación de métodos analíticos .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXDBACUPMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)